7-Bromo-1,3-benzothiazol-2-amine
Overview
Description
7-Bromo-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole ring system substituted with a bromine atom at the 7th position and an amino group at the 2nd position. Benzothiazoles are known for their diverse chemical reactivity and broad spectrum of biological activities, making them valuable in medicinal chemistry and various industrial applications .
Mechanism of Action
Target of Action
The primary target of 7-Bromo-1,3-benzothiazol-2-amine is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this target contributes to its anti-tubercular activity .
Mode of Action
This compound interacts with its target DprE1, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby inhibiting the growth of M. tuberculosis .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in M. tuberculosis . By inhibiting the activity of DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to the death of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth . By targeting DprE1 and disrupting cell wall biosynthesis, this compound effectively kills the bacteria .
Biochemical Analysis
Biochemical Properties
7-Bromo-1,3-benzothiazol-2-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been shown to interact with enzymes such as DprE1, which is involved in the synthesis of mycobacterial cell walls . The compound’s interaction with DprE1 inhibits the enzyme’s activity, thereby disrupting the cell wall synthesis of mycobacteria. Additionally, this compound has been found to interact with various proteins involved in cellular signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, this compound has been observed to alter gene expression patterns, leading to changes in cellular metabolism and function . These effects make it a potential candidate for therapeutic applications in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, inhibiting or activating their functions. For instance, its binding to DprE1 inhibits the enzyme’s activity, leading to the disruption of mycobacterial cell wall synthesis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are essential for its application in research. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can vary over time, with prolonged exposure leading to more pronounced cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and significant therapeutic effects, particularly in cancer models . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations to form various metabolites . These metabolic processes can influence the compound’s efficacy and toxicity, making it essential to understand its metabolic pathways for therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues can also influence its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound has been shown to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,3-benzothiazol-2-amine typically involves the bromination of 1,3-benzothiazol-2-amine. One common method includes the reaction of 1,3-benzothiazol-2-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
7-Bromo-1,3-benzothiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes, due to its unique electronic properties.
Comparison with Similar Compounds
2-Aminobenzothiazole: Lacks the bromine substitution and has different reactivity and biological activity.
7-Chloro-1,3-benzothiazol-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
6-Bromo-1,3-benzothiazol-2-amine: Bromine substitution at the 6th position, resulting in different reactivity and applications.
Uniqueness: 7-Bromo-1,3-benzothiazol-2-amine is unique due to the specific positioning of the bromine atom, which influences its electronic properties and reactivity. This unique structure makes it valuable for specific applications in medicinal chemistry and material science, where precise molecular interactions are crucial .
Properties
IUPAC Name |
7-bromo-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKASBDRJLTLHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605933 | |
Record name | 7-Bromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20358-05-8 | |
Record name | 7-Bromo-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20358-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00605933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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